![molecular formula C6H5N3 B024417 2-Amino-4-cyanopyridine CAS No. 42182-27-4](/img/structure/B24417.png)
2-Amino-4-cyanopyridine
Overview
Description
2-Amino-4-cyanopyridine is a pyridine derivative that acts as an mGluR2 antagonist . It is used in the treatment of central nervous system (CNS) disorders .
Molecular Structure Analysis
The molecular formula of 2-Amino-4-cyanopyridine is C6H5N3 . It has a molecular weight of 119.12 g/mol . The InChI representation of the molecule is InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H, (H2,8,9) .Physical And Chemical Properties Analysis
2-Amino-4-cyanopyridine has a density of 1.2±0.1 g/cm3, a boiling point of 297.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a topological polar surface area of 62.7 Ų .Scientific Research Applications
Synthesis of 2-Amino-3-Cyanopyridine Derivatives
2-Amino-4-cyanopyridine is used in the synthesis of 2-amino-3-cyanopyridine derivatives . These derivatives are synthesized by a one-pot multicomponent reactions (MCRs) starting from aromatic aldehydes, malononitrile, methyl ketones, or cyclohexanone and ammonium acetate . This method is suitable for the rapid and clean synthesis of 2-aminopyridine derivatives .
Antibacterial Activity
The 2-amino-3-cyanopyridine derivatives synthesized from 2-Amino-4-cyanopyridine have been evaluated for their antibacterial activity . This makes 2-Amino-4-cyanopyridine an important compound in the development of new antibacterial agents.
Catalyst in Chemical Reactions
2-Amino-4-cyanopyridine has been used as a catalyst in chemical reactions . For example, Fe3O4@CoII (macrocyclic Schiff base ligand) was synthesized as an efficient and recoverable catalyst for the synthesis of thiopyridine .
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
2-Amino-4-cyanopyridine is used in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These derivatives are synthesized by intermolecular cyclization of 2-amino-3-cyanopyridines with formamide .
Synthesis of Nanostructured Diphosphate
2-Amino-4-cyanopyridine is used in the synthesis of nanostructured diphosphate Na2CaP2O7 . This compound is used as an efficient, environmentally friendly, easy-to-handle, harmless, secure, and reusable catalyst .
Synthesis of Magnetically Recoverable Catalysts
2-Amino-4-cyanopyridine is used in the synthesis of magnetically recoverable catalysts . These catalysts can be readily separated from the reaction medium using an external magnet .
Safety and Hazards
2-Amino-4-cyanopyridine should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Relevant Papers Relevant papers on 2-Amino-4-cyanopyridine include studies on its synthesis , its molecular structure , and its chemical reactions . These papers provide valuable insights into the properties and potential applications of 2-Amino-4-cyanopyridine.
Mechanism of Action
Target of Action
It has been suggested that it may have potential interactions with enzymes such as glycogen synthase kinase-3β (gsk-3β) and human acetylcholinesterase (hache) . These enzymes play crucial roles in various biological processes. GSK-3β is involved in energy metabolism, neuronal cell development, and body pattern formation, while hAChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
It is suggested that the compound might inhibit the activity of gsk-3β and hache . The inhibition of these enzymes could lead to an increase in acetylcholine levels and a decrease in tau protein phosphorylation, which could have potential implications in the treatment of diseases like Alzheimer’s.
properties
IUPAC Name |
2-aminopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEAYLFEIFJFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426745 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyanopyridine | |
CAS RN |
42182-27-4 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-4-cyanopyridine contribute to the magnetic properties of the synthesized dinuclear copper(II) complexes?
A: In the study by [], 2-amino-4-cyanopyridine acts as a bridging ligand, coordinating to two copper(II) ions through its nitrogen atoms. This bridging arrangement facilitates spin-spin interactions between the copper centers. The researchers confirmed the presence of these interactions by observing a weak half-field band in the electron spin resonance (ESR) spectra, characteristic of Cu(II)–Cu(II) dimers []. Additionally, the room temperature magnetic moments measured for the complexes are consistent with antiferromagnetic coupling between the copper(II) ions [].
Q2: What spectroscopic techniques were used to characterize the copper(II) complexes containing 2-amino-4-cyanopyridine? What information do these techniques provide about the complex structure?
A: The researchers employed various spectroscopic methods to characterize the synthesized complexes [].
- FTIR spectroscopy: This technique identified Cu₂O₂ ring vibrations within the 570-410 cm⁻¹ range, confirming the presence of the alkoxo-bridged dinuclear structure [].
- UV-Vis spectroscopy: This method revealed three distinct absorption bands attributed to d-d transitions within the copper(II) ion, ligand-to-metal charge transfer (LMCT), and π-π or n-π transitions within the 2-amino-4-cyanopyridine ligand [].
- ESR spectroscopy: This technique provided evidence for the dinuclear nature of the complexes through the observation of a half-field signal around 1600 Gauss, indicative of a triplet spin species arising from Cu(II)-Cu(II) interaction [].
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